4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoyl intermediate: This involves the reaction of 4-butoxy-3-methylbenzoic acid with appropriate reagents to form the benzoyl chloride intermediate.
Coupling with the pyrrole ring: The benzoyl chloride intermediate is then reacted with a pyrrole derivative under controlled conditions to form the desired pyrrole compound.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow reactors for better control of reaction conditions and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological molecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butoxybenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy and tert-butyl groups, along with the dimethylaminoethyl and hydroxyl groups, provides a unique set of interactions and reactivity patterns not found in similar compounds.
Properties
Molecular Formula |
C30H40N2O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O4/c1-8-9-18-36-24-15-12-22(19-20(24)2)27(33)25-26(21-10-13-23(14-11-21)30(3,4)5)32(17-16-31(6)7)29(35)28(25)34/h10-15,19,26,33H,8-9,16-18H2,1-7H3/b27-25+ |
InChI Key |
CORPKSYUUNWANC-IMVLJIQESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origin of Product |
United States |
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